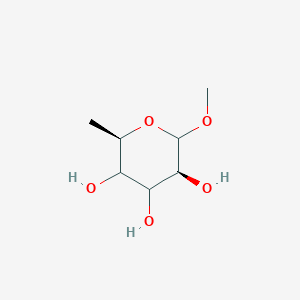
(3S,6R)-2-methoxy-6-methyloxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,6,13,16,23,26,33,36,43,46,53,56-Dodecaoxaheptacyclo[562228,11218,21228,31238,41248,51]doheptaconta-8,10,18,20,28,30,38,40,48,50,58,60,61,63,65,67,69,71-octadecaene-2,7,12,17,22,27,32,37,42,47,52,57-dodecone” is a highly complex organic compound characterized by its intricate structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring precise control of reaction conditions. Common synthetic routes may include:
Stepwise Assembly: Building the compound through a series of reactions, each adding specific functional groups or structural elements.
Cyclization Reactions: Forming the cyclic structures through intramolecular reactions.
Protecting Group Strategies: Using protecting groups to prevent unwanted reactions at specific sites during the synthesis.
Industrial Production Methods
Industrial production of such complex compounds is often limited due to the intricate and costly nature of the synthesis. advancements in synthetic chemistry and automation may enable scalable production in the future.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert specific functional groups within the compound to their reduced forms.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts may be used to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Detailed analysis through techniques like NMR spectroscopy and mass spectrometry can identify these products.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Materials Science: Its unique structure may be explored for applications in the development of new materials with specific properties.
Biology and Medicine
Drug Development:
Biological Probes: May be used as a probe to study specific biological processes.
Industry
Nanotechnology: Applications in the design and synthesis of nanomaterials.
Polymer Science: Potential use in the development of advanced polymers with unique properties.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Polycyclic Aromatic Hydrocarbons: Compounds with multiple aromatic rings.
Crown Ethers: Compounds with multiple ether linkages.
Uniqueness
The uniqueness of “3,6,13,16,23,26,33,36,43,46,53,56-Dodecaoxaheptacyclo[56.2.2.28,11.218,21.228,31.238,41.248,51]doheptaconta-8,10,18,20,28,30,38,40,48,50,58,60,61,63,65,67,69,71-octadecaene-2,7,12,17,22,27,32,37,42,47,52,57-dodecone” lies in its highly complex structure, which may impart unique chemical and physical properties not found in simpler compounds.
Properties
Molecular Formula |
C7H14O5 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(3S,6R)-2-methoxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4?,5?,6+,7?/m1/s1 |
InChI Key |
OHWCAVRRXKJCRB-BNSXUBTFSA-N |
Isomeric SMILES |
C[C@@H]1C(C([C@@H](C(O1)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-Chlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14082425.png)
![1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082434.png)
![6-[Ethyl-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14082441.png)
![Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone](/img/structure/B14082445.png)
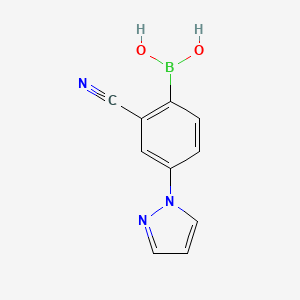
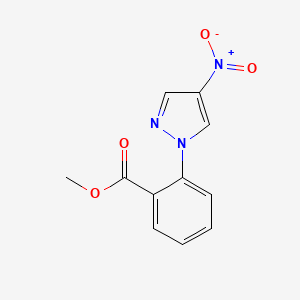
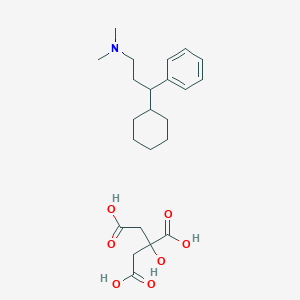
![1-(4-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082466.png)
![Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate](/img/structure/B14082487.png)
![1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]-](/img/structure/B14082492.png)
![1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082495.png)
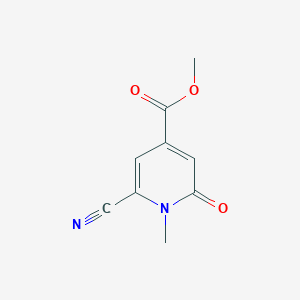
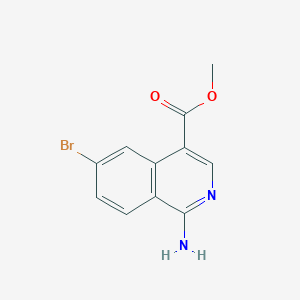
![2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14082515.png)
